Product packaging for Piroximone(Cat. No.:CAS No. 84490-12-0)

Piroximone

Cat. No.: B1215345
CAS No.: 84490-12-0
M. Wt: 217.22 g/mol
InChI Key: OQGWJZOWLHWFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Piroximone is a non-glycoside, non-catecholamine cardiotonic agent that functions as a potent inhibitor of Type III phosphodiesterase (PDE3) . This mechanism of action leads to increased intracellular cyclic AMP (cAMP) levels, resulting in positive inotropic effects (increased cardiac contractility) and direct vasodilation in both arterial and venous vascular beds . Its balanced inotropic and vasodilator properties made it a compound of interest for research into the management of congestive heart failure . Early clinical studies investigated its hemodynamic effects and pharmacokinetics in subjects with severe heart failure . Preclinical studies on isolated heart models have explored its effects on hemodynamics and reperfusion-induced arrhythmias following ischemia . The research use of this compound has been discontinued in clinical development . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2 B1215345 Piroximone CAS No. 84490-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGWJZOWLHWFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233479
Record name Piroximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84490-12-0
Record name Piroximone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084490120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piroximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIROXIMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VSD0380YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Chemical Derivatization of Piroximone

Established Synthetic Pathways for Piroximone and its Precursors

This compound, chemically known as 4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one, is an organic molecular entity nih.gov. Its synthesis can be accomplished through the Friedel-Crafts acylation of 4-ethylimidazol-2-one with the acid chloride of isonicotinic acid. mpdkrc.edu.in This established pathway involves the reaction of 4-ethylimidazol-2-one (115) with isonicotinoyl chloride (114) to yield this compound (116). mpdkrc.edu.in

A related compound, this compound HCl, has the molecular formula C11H12ClN3O2 and a molecular weight of 253.68 g/mol . nih.gov this compound itself has a molecular formula of C11H11N3O2 and a molecular weight of 217.22 g/mol . nih.gov

Innovative Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

While specific innovative or green chemistry approaches solely focused on this compound synthesis were not extensively detailed in the search results, research into the synthesis of related heterocyclic compounds and pharmaceutical agents highlights general trends in this area. For instance, reviews on the synthesis of pyridazin-3(2H)-one derivatives, structurally related to the imidazolone (B8795221) core of this compound, discuss the evolution of new and intriguing approaches for their manufacturing, emphasizing the development of simple and effective procedures from readily available precursors. tandfonline.comdoi.org The broader field of organic synthesis is continuously exploring more efficient, atom-economical, and environmentally benign methods, which could potentially be applied to this compound synthesis.

Stereoselective Synthesis and Enantiomeric Purity of this compound Analogues

This compound contains a chiral center at the ethyl-substituted carbon on the imidazolone ring. The stereoselective synthesis of chiral compounds and the control of enantiomeric purity are critical in pharmaceutical chemistry due to the potential for different enantiomers to exhibit distinct biological activities or pharmacokinetic profiles. mdpi.com While direct information on the stereoselective synthesis and enantiomeric purity of this compound analogues was limited, research on other chiral drug molecules and heterocyclic compounds provides relevant context. Studies on the stereoselective synthesis of various analogues, such as fissoldhimine alkaloid analogues or nucleoside analogues, demonstrate the application of techniques like electrooxidation, heterodimerization, and Pummerer reactions to achieve desired stereochemistry. rsc.orgresearchgate.netnih.govumontpellier.fr Ensuring high enantiomeric purity, often ≥ 99.7%, is a crucial aspect of product quality for chiral substances in research and development. iris-biotech.de Analytical techniques like chiral HPLC, GC-MS, and molecular rotational resonance (MRR) are employed to determine enantiomeric purity and absolute configuration. iris-biotech.debrightspec.com

Design and Synthesis of this compound Derivatives and Prodrugs for Research Purposes

The design and synthesis of derivatives and prodrugs are common strategies in pharmaceutical research to improve properties such as solubility, stability, or targeted delivery. Research on related compounds, such as piroxicam (B610120) (a non-steroidal anti-inflammatory drug with a different chemical structure but mentioned in some searches related to prodrug synthesis), illustrates these approaches. Prodrugs of piroxicam have been synthesized by masking functional groups, such as the enolic hydroxyl group, through the formation of ester congeners. researchgate.netactascientific.com These prodrugs were evaluated for their hydrolysis kinetics at different pH levels. actascientific.com Another example involves the synthesis of novel pirfenidone (B1678446) derivatives with modified structures to potentially enhance biological activity and reduce side effects. nih.gov The synthesis of mutual prodrugs, combining two active drugs, has also been explored to achieve synergistic effects and improve therapeutic values. actascientific.com These examples highlight the chemical strategies, such as acylation and coupling reactions, used in the synthesis of derivatives and prodrugs for research purposes. researchgate.netactascientific.com

Analytical Techniques for this compound and Metabolite Quantification in Research Matrices (e.g., cell cultures, animal tissues)

Quantifying this compound and its metabolites in biological matrices like cell cultures and animal tissues is essential for research studies, including those investigating cellular uptake, metabolism, and tissue distribution. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of pharmaceutical compounds. ufrgs.brajphs.comrjptonline.org Various HPLC methods have been developed and validated for the quantification of related drugs in different formulations and biological samples. ufrgs.brajphs.comrjptonline.org These methods often involve reversed-phase chromatography using C18 columns, specific mobile phases (e.g., mixtures of buffers and organic solvents like methanol (B129727) or acetonitrile), and UV detection at appropriate wavelengths. ufrgs.brajphs.comrjptonline.org

For the analysis of metabolites in cell cultures, techniques like NMR spectroscopy and Mass Spectrometry (MS) are employed. acib.atresearchgate.net NMR-based methods can provide untargeted or targeted profiling and quantification of metabolites, offering insights into nutrient availability and metabolic pathways. acib.at MS-based approaches, particularly LC/MS, are commonly used for measuring drug concentrations and identifying metabolites in biological tissues and fluids. umn.edu Quantitative analysis of metabolites in cell cultures requires careful sample preparation, including cell harvesting methods, and robust normalization procedures. nih.gov In animal tissues, quantitative methods like LC/MS are used to determine drug concentrations. umn.edu Specialized methods, such as those based on magnetization measurements, have also been developed for quantifying specific substances, like superparamagnetic iron oxide nanoparticles, in animal tissues. conicet.gov.ar

Molecular Pharmacology and Mechanistic Investigations of Piroximone

Characterization of Piroximone's Primary Molecular Targets (e.g., Phosphodiesterase Type III)

This compound's primary mechanism of action involves the inhibition of phosphodiesterase type III (PDE III). ontosight.ai PDE III is an enzyme crucial for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) in various tissues, including cardiac and smooth muscle cells. ontosight.ai By inhibiting PDE III, this compound leads to an accumulation of intracellular cAMP. ontosight.ai This increase in cAMP levels is central to its pharmacological effects, mediating enhanced cardiac muscle contractility and relaxation of vascular smooth muscle, resulting in vasodilation. ontosight.ai Studies in cat papillary muscle have supported the hypothesis that specific inhibition of high-affinity cAMP phosphodiesterase (PDE III) contributes to the positive inotropic effect of this compound. nih.gov

Ligand-Receptor/Enzyme Binding Kinetics and Thermodynamics of this compound Interactions

The interaction of a ligand like this compound with its target enzyme, PDE III, can be characterized by its binding kinetics and thermodynamics. Ligand binding involves the association and dissociation of the molecule with the enzyme, governed by rate constants. ibmc.msk.ru The affinity of an inhibitor for an enzyme is often described by dissociation constants, such as Ki, which represents the concentration at which the inhibitor half occupies the enzyme. wikipedia.org In the case of reversible inhibitors, binding is non-covalent and the inhibitor can spontaneously leave the enzyme. wikipedia.org While specific kinetic and thermodynamic parameters for this compound's binding to PDE III were not detailed in the provided information, the general principles of enzyme inhibition kinetics apply, where the inhibitor's binding affects the enzyme's catalytic efficiency. khanacademy.org The thermodynamic profile of ligand-target interaction, including enthalpy and entropy changes, provides insights into the intermolecular forces driving the binding process. unizar.es

This compound's Influence on Intracellular Signaling Cascades and Biochemical Pathways

This compound's inhibition of PDE III leads to increased intracellular concentrations of cAMP. ontosight.ai cAMP is a critical second messenger involved in various intracellular signaling cascades. wikipedia.org Elevated cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates various downstream protein targets. wikipedia.org In cardiac tissue, this cascade contributes to the positive inotropic effect by influencing calcium handling. wikipedia.org Studies in cat papillary muscle showed that this compound elevated tissue cAMP content, and this increase was associated with an increase in calcium influx, consistent with PDE III inhibition playing a role in the inotropic effect. nih.gov PDE3 inhibitors, by increasing intracellular cAMP, can lead to enhanced contractility and increased relaxation speed in cardiac muscle. wikipedia.org

Enzyme Inhibition/Activation Kinetics and Mechanisms by this compound

This compound acts as a competitive inhibitor of PDE III. nih.gov Competitive inhibitors typically bind to the same active site as the substrate (cAMP in this case), preventing the substrate from binding. khanacademy.orglibretexts.org This competition reduces the number of enzyme molecules available to catalyze the hydrolysis of cAMP. khanacademy.org The mechanism of PDE III inhibitors is thought to involve competition with the phosphate (B84403) group of cAMP for binding to the esteratic site of the enzyme. nih.gov This competitive inhibition leads to the accumulation of intracellular cAMP. nih.gov The effects of competitive inhibitors on enzyme kinetics can be observed in Michaelis-Menten plots, where the apparent Michaelis constant (Km) is increased, while the maximum reaction velocity (Vmax) remains unchanged at sufficiently high substrate concentrations. khanacademy.org

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues at the Molecular Level

Structure-Activity Relationship (SAR) studies explore the relationship between the chemical structure of a molecule and its biological activity. gardp.orgwikipedia.org These studies are crucial in identifying structural features responsible for a compound's activity and guiding the design of analogues with improved properties. gardp.org While detailed SAR studies specifically on this compound were not extensively provided, it is known that this compound is an imidazolone (B8795221) derivative. nih.gov The development of PDE III inhibitors has involved the synthesis and characterization of various structural classes, including pyridinone, imidazolone, and pyridazinone derivatives. nih.gov SAR investigations on related compounds, such as pyridazin-3(2H)-one derivatives, have revealed the importance of specific substituents and structural motifs for PDE inhibition and cardiotonic activity. tandfonline.comdoi.org

Identification of Key Pharmacophores and Structural Motifs

Pharmacophores represent the essential features of a molecule responsible for its biological activity, including hydrogen bond acceptors and donors, aromatic rings, and hydrophobic regions. patsnap.com Identifying key pharmacophores and structural motifs is a critical aspect of SAR studies. dovepress.com These features represent molecular recognition motifs that interact with the target protein. patsnap.comdovepress.com For PDE III inhibitors like this compound, key pharmacophoric features would likely involve elements that enable binding to the active site of the enzyme and interfere with cAMP hydrolysis. Based on the general understanding of PDE III inhibitors, these could include features that can engage in hydrogen bonding or hydrophobic interactions within the binding pocket. stanford.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. jocpr.comwikipedia.org QSAR models aim to predict the activity of new compounds based on their structure. wikipedia.org These models utilize molecular descriptors that quantify aspects of chemical structure, such as size, shape, lipophilicity, and electronic properties. jocpr.com While specific QSAR modeling studies focused solely on this compound derivatives were not detailed, QSAR is a widely used technique in drug discovery to understand and predict the activity of sets of related compounds. jocpr.com QSAR studies can help in optimizing lead compounds by identifying structural modifications that are likely to enhance activity. jocpr.com

Computational Chemistry and Molecular Docking Simulations of this compound-Target Interactions

Computational chemistry and molecular docking simulations are valuable tools in drug discovery and understanding molecular interactions researchgate.netopenaccessjournals.com. These methods allow researchers to predict how a molecule like this compound might interact with its biological targets, such as enzymes or receptors, at an atomic level openaccessjournals.complos.org. By simulating the binding process and estimating the binding affinity, computational studies can provide insights into the potential mechanism of action and guide further experimental research researchgate.netnih.govmdpi.com.

Molecular docking aims to predict the preferred orientation and binding affinity between a ligand (e.g., this compound) and a receptor (e.g., a phosphodiesterase enzyme) to form a stable complex openaccessjournals.com. This involves exploring various possible binding poses and evaluating the strength of the interaction using scoring functions that consider factors like hydrogen bonding, van der Waals forces, and electrostatic interactions openaccessjournals.com.

Comparative Molecular Pharmacology of this compound with Related Compounds (e.g., Milrinone (B1677136), Enoximone)

This compound belongs to a class of cardiotonic agents that includes other phosphodiesterase (PDE) inhibitors, such as milrinone and enoximone (B1671341) cardiol.brnih.gov. These compounds are often compared due to their shared mechanism of increasing myocardial contractility and inducing vasodilation cardiol.brjchemrev.comresearchgate.net.

Milrinone, a bipyridine derivative, and enoximone, another imidazolone derivative, are well-known PDE3 inhibitors cardiol.brnih.govwikipedia.org. They exert their effects by inhibiting the enzyme phosphodiesterase 3, which leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells jchemrev.comresearchgate.netwikipedia.orgmims.com. This increase in cAMP is associated with enhanced myocardial contractility (positive inotropic effect) and relaxation of vascular smooth muscle (vasodilation) jchemrev.comresearchgate.netwikipedia.orgmims.com.

Studies have compared the inotropic effects of this compound and milrinone. One study using strips of human right atrial appendage found that both this compound and milrinone had significant inotropic effects when used alone and showed additive and potentiating effects when combined with adrenaline nih.gov. Milrinone, however, produced a significantly greater maximum tension as a percentage of basal tension and had a lower EC50 compared to this compound under the conditions of these experiments nih.gov. This suggests that milrinone may be more potent than this compound in this specific experimental model nih.gov.

Enoximone is also a selective inhibitor of phosphodiesterase-III (PDE-III) and possesses positive inotropic and vasodilatory properties, being active via both oral and intravenous routes . The mechanism of action of enoximone appears to involve the selective inhibition of cardiac phosphodiesterase, leading to elevated cyclic AMP levels in cardiac muscle tissue, increased contractile force, and rate of relaxation researchgate.net. Elevated cAMP in vascular smooth muscle may also contribute to its vasodilatory effects researchgate.net.

While milrinone and enoximone are chemically distinct (milrinone is a bipyridine, enoximone and this compound are imidazolones), their clinical hemodynamic effects are reported to be similar oup.com. Both have been studied in patients following cardiac surgery and in critical care settings oup.com.

The comparative pharmacology highlights that this compound shares the core mechanism of PDE3 inhibition with milrinone and enoximone, contributing to positive inotropic and vasodilatory effects cardiol.brjchemrev.com. However, differences in potency, as observed in comparative experimental settings like the human right atrial appendage study, can exist between these related compounds nih.gov.

Comparison of this compound, Milrinone, and Enoximone

FeatureThis compoundMilrinoneEnoximone
Chemical ClassImidazolone derivative nih.govcardiol.brBipyridine derivative nih.govcardiol.brImidazolone derivative nih.gov
Primary MechanismPDE3 Inhibition cardiol.brjchemrev.comPDE3 Inhibition wikipedia.orgmims.comdrugbank.comPDE3 Inhibition nih.gov
Inotropic EffectPositive nih.govjchemrev.comPositive wikipedia.orgmims.comdrugbank.comPositive jchemrev.comwikipedia.org
Vasodilatory EffectYes cardiol.brjchemrev.comYes wikipedia.orgmims.comdrugbank.comYes jchemrev.comwikipedia.org
Comparative Potency (vs Milrinone in human atrial tissue)Lower EC50, lower maximum tension nih.govHigher maximum tension, lower EC50 nih.gov-

Preclinical Pharmacokinetics and Biotransformation of Piroximone in Experimental Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Piroximone in Animal Species (e.g., dog, rabbit, rodent models)

Studies in male Beagle dogs have investigated the ADME profile of this compound following both oral (p.o.) and intravenous (i.v.) administration. nih.govtandfonline.com this compound was found to be very well absorbed after oral administration in dogs, with a bioavailability (F) of approximately 93 ± 7%. nih.govtandfonline.com Distribution of the compound in dogs was observed to be slight, with apparent volumes of distribution (Vd app) of 0.78 ± 0.04 l/kg after oral dosing and 0.95 ± 0.05 l/kg after intravenous administration. nih.govtandfonline.com

The elimination of this compound and its metabolites in dogs primarily occurred via urine, with both the parent drug and its metabolites being totally eliminated through this route. nih.govtandfonline.com Approximately 20% of the total administered dose was accounted for by metabolites in vivo. nih.govtandfonline.com

While specific detailed ADME profiles for this compound in rabbits and rodents were not extensively found in the provided search results, animal models such as rats, mice, and rabbits are commonly utilized in preclinical ADME studies to understand how drugs are processed and eliminated, helping to inform optimal dosage regimens and potential interactions. ijrpc.comresearchgate.netlabcorp.com

Identification and Characterization of this compound Metabolites in Preclinical Systems

In vivo studies in male Beagle dogs have identified five metabolites of this compound, collectively representing about 20% of the total administered dose. nih.govtandfonline.com The major metabolic product identified in vivo was reduced this compound, also known as piroximole, accounting for approximately 10% of the administered dose. nih.govtandfonline.com

In vitro studies using dog liver microsomes revealed that this compound was metabolized into two main products: isonicotinic acid and piroximole. nih.govtandfonline.com The ratio of isonicotinic acid to piroximole formed in vitro (1:4 = 0.2) was consistent with the ratio observed in vivo. nih.govtandfonline.com Similar metabolic profiles, with isonicotinic acid and piroximole as the major metabolites, have also been reported in rat liver microsomal systems and in vivo in rats. tandfonline.com Metabolite identification is a critical step in drug development to understand the fate of a drug in the body and assess the potential activity or toxicity of its breakdown products. pharmaron.comnih.gov

Cytochrome P450 and Other Enzyme-Mediated Metabolism of this compound in Microsomal and in vivo Animal Models

The metabolism of this compound has been investigated using in vitro systems, specifically dog liver microsomes. These studies demonstrated the enzymatic conversion of this compound to isonicotinic acid and piroximole. nih.govtandfonline.com The formation of piroximole by dog liver microsomes followed Michaelis-Menten kinetics, with determined parameters of Kmapp = 733 µM and Vmax app = 232 pmol/mg protein/min. nih.govtandfonline.com

While the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism were not explicitly detailed in the provided search results, CYP enzymes are known to be the primary enzymes involved in the phase I metabolism of a wide variety of xenobiotics, including many drugs, in the liver and other tissues. nih.govnih.govoulu.fifrontiersin.org In vitro studies using liver microsomes are commonly employed to identify the enzymes involved in drug metabolism and to characterize the kinetics of these reactions. nih.govoulu.fiphcog.com Animal models like dogs and rats are frequently used in these studies, although species differences in CYP enzyme expression and activity exist. nih.govnih.govphcog.comdoi.org

Influence of Genetic Polymorphisms (in animal models) on this compound Metabolism

Bioavailability and Clearance Studies of this compound in in vivo Preclinical Models

Bioavailability and clearance studies for this compound have been conducted in vivo in preclinical models, particularly in male Beagle dogs. Following oral administration, this compound demonstrated high bioavailability, with a mean value of 93 ± 7%. nih.govtandfonline.com This indicates that a large proportion of the orally administered dose is absorbed into the systemic circulation.

The clearance of this compound in dogs was found to be relatively high compared to its major metabolite, piroximole. The total clearance (ClT) of this compound was approximately two-fold higher than that of piroximole, with values of 7.77 ± 1.35 ml/min/kg after oral dosing and 7.68 ± 1.25 ml/min/kg after intravenous administration. nih.govtandfonline.com Clearance is a pharmacokinetic parameter that describes the rate at which a drug is eliminated from the systemic circulation. acs.org

Preclinical bioavailability and clearance studies in animal models like dogs and rats are crucial for predicting human pharmacokinetic parameters and informing decisions regarding drug development. researchgate.netbiorxiv.orgmdpi.commdpi.com These studies provide insights into how efficiently the drug is absorbed and eliminated by the body. ijrpc.comacs.org

Pharmacokinetic Parameters of this compound in Male Beagle Dogs

ParameterOral AdministrationIntravenous AdministrationSource
Bioavailability (F)93 ± 7%- nih.govtandfonline.com
Vd app (l/kg)0.78 ± 0.040.95 ± 0.05 nih.govtandfonline.com
ClT (ml/min/kg)7.77 ± 1.357.68 ± 1.25 nih.govtandfonline.com
Urinary Excretion (% of dose)54.7 ± 1.2 (parent + metabolites)59.1 ± 5.3 (parent + metabolites) nih.govtandfonline.com

Note: Vd app represents apparent volume of distribution; ClT represents total clearance.

Pharmacokinetic Parameters of Piroximole (Major Metabolite) in Male Beagle Dogs

ParameterOral AdministrationIntravenous AdministrationSource
Bioavailability (F)89 ± 8%- nih.govtandfonline.com
Vd app (l/kg)1.02 ± 0.090.76 ± 0.13 nih.govtandfonline.com
ClT (ml/min/kg)4.12 ± 0.444.06 ± 0.51 nih.govtandfonline.com
Urinary Excretion (% of dose)53.2 ± 12.6 (parent + metabolites)51.2 ± 5.7 (parent + metabolites) nih.govtandfonline.com

Note: Vd app represents apparent volume of distribution; ClT represents total clearance.

Metabolites Identified in Preclinical Studies

Compound NameRole in MetabolismAnimal ModelIn vitro/in vivoSource
This compoundParent CompoundDog, RatIn vivo, In vitro nih.govtandfonline.com
PiroximoleMajor MetaboliteDog, RatIn vivo, In vitro nih.govtandfonline.com
Isonicotinic acidMetaboliteDog, RatIn vivo, In vitro nih.govtandfonline.com
Metabolite 1MetaboliteDogIn vivo nih.govtandfonline.com
Metabolite 2MetaboliteDogIn vivo nih.govtandfonline.com
Metabolite 3MetaboliteDogIn vivo nih.govtandfonline.com
Metabolite 5MetaboliteDogIn vivo nih.govtandfonline.com

Preclinical Pharmacodynamics and Physiological Effects of Piroximone in Animal Models

Piroximone's Effects on Organ Systems and Cellular Physiology in in vivo Animal Studies (e.g., cardiac contractility, vascular tone, platelet aggregation, high-energy phosphates)

This compound has demonstrated notable effects on cardiac and vascular function in preclinical animal studies. Its mechanism of action is primarily attributed to the inhibition of type III phosphodiesterase, leading to increased intracellular cyclic AMP levels in cardiac and vascular smooth muscle cells. ncats.ionih.gov

Cardiac Contractility: Studies in anesthetized dogs showed that intravenous administration of this compound (0.1-1 mg/kg) produced a dose-related increase in cardiac contractile force, lasting up to one hour. nih.gov This positive inotropic effect was observed even after administration of propranolol (B1214883), indicating that it does not involve beta-adrenergic receptor stimulation. nih.gov In conscious dogs, oral administration of this compound (1 and 3 mg/kg) also resulted in a dose-related increase in dP/dt, a measure of cardiac contractility, without significant changes in heart rate or blood pressure. nih.gov Constant intravenous infusion in anesthetized dogs (0.1 mg/kg/min) produced a marked and sustained increase in cardiac contractile force. nih.gov this compound was also shown to reverse the hemodynamic characteristics of heart failure induced by propranolol in anesthetized dogs and the depressant effect of pentobarbital (B6593769) in a dog heart-lung preparation, highlighting its potent, direct-acting cardiotonic properties in animals. nih.gov Studies in isolated cat papillary muscle demonstrated a concentration-dependent positive inotropic effect of this compound, accompanied by increased rates of contraction and relaxation. nih.gov

Vascular Tone: this compound possesses direct vasodilatory properties in both arterial and venous vascular beds. ncats.io This effect, combined with its positive inotropic action, contributes to its potential utility in managing conditions like congestive heart failure by improving well-balanced vasodilator and inotropic properties. ncats.io

Platelet Aggregation: this compound has been shown to inhibit platelet aggregation in both in vivo and in vitro studies. In anesthetized rats, this compound (2 mg/kg body weight) effectively inhibited the reduction in peripheral platelet count induced by collagen. nih.gov In washed human platelets, this compound inhibited ADP-induced platelet aggregation in a time- and concentration-dependent manner. nih.gov This antiplatelet effect is associated with a time- and concentration-dependent increase in intracellular cyclic AMP and a reduction in PAF-induced Ca2+ mobilization in Fura-2 AM loaded platelets. nih.gov

High-Energy Phosphates: An experimental study in isolated rabbit hearts investigated the effects of preischemic bolus administration of this compound (1 mg/kg intravenously). nih.gov This study found that depletion of high-energy phosphates was detected in the treatment group even before the induction of ischemia. nih.gov Following 60 minutes of ischemia and during early reperfusion, the depletion of ATP and creatine (B1669601) phosphate (B84403) became more evident and increased further until the end of the experiments in the this compound-treated group. nih.gov

Dose-Response Characterization of this compound's Pharmacodynamic Actions in Preclinical Species

Dose-response relationships are fundamental to understanding the pharmacological profile of a compound. Preclinical studies with this compound in animal models have aimed to characterize the relationship between the administered dose and the observed pharmacodynamic effects.

In anesthetized dogs, intravenous administration of this compound at doses ranging from 0.1 to 1 mg/kg demonstrated a dose-related increase in cardiac contractile force. nih.gov Similarly, oral administration to conscious dogs at doses of 1 and 3 mg/kg produced a dose-related increase in dP/dt. nih.gov These findings indicate a clear relationship between this compound exposure and its positive inotropic effects in canines.

In vitro studies on washed human platelets showed that this compound inhibited ADP-induced platelet aggregation in a concentration-dependent manner, with a reported IC50 value of 67 ± 14 µmol/l. nih.gov This provides a quantitative measure of the compound's potency in inhibiting platelet aggregation at the cellular level.

Characterizing the dose-response relationship is a critical aspect of preclinical pharmacodynamics, informing the potential therapeutic range and the design of subsequent studies. europa.eufda.govmdpi.com

Investigation of this compound's Potential for Pharmacological Interactions with Other Compounds in Animal Models

Investigating potential pharmacological interactions in preclinical animal models is important for identifying potential risks or beneficial combinations. While extensive data specifically on this compound's interactions in animal models were not prominently found in the search results, the general principles of preclinical drug interaction studies involve assessing how a drug's pharmacokinetics and pharmacodynamics are altered by the co-administration of other compounds. nih.govbioivt.com

One study mentioned the coincubation of this compound with the adenylate cyclase activator iloprost (B1671730) in washed human platelets, which resulted in a synergistic potentiation of the platelet inhibitory effect. nih.gov While this was an in vitro finding, it suggests a potential for synergistic pharmacodynamic interactions with agents that also influence the cyclic AMP pathway.

Preclinical drug-drug interaction studies in animal models often focus on pharmacokinetic interactions, such as the impact on drug metabolizing enzymes and transporters. nih.govbioivt.com However, pharmacodynamic interactions, where the effects of two drugs are combined or altered, are also investigated. The relevance of animal models for predicting human drug interactions depends on the similarities in physiological and biochemical parameters governing drug disposition and response. nih.gov

Long-Term Pharmacodynamic Adaptations and Reversibility of this compound Effects in Preclinical Studies

Information specifically detailing long-term pharmacodynamic adaptations and the reversibility of this compound's effects in preclinical animal studies was limited in the provided search results. Long-term studies in drug development typically assess chronic toxicity and potential for cumulative effects or adaptations over extended periods. fda.govnih.gov Reversibility of effects after cessation of treatment is also a key aspect of these studies.

The study on isolated rabbit hearts that observed depletion of high-energy phosphates after this compound administration and further depletion during ischemia and reperfusion provides some insight into cellular metabolic effects, but it does not address long-term adaptations or reversibility in a chronic setting. nih.gov

Advanced Methodologies and Future Directions in Piroximone Research

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Piroximone Research

The application of 'omics' technologies, including genomics, proteomics, and metabolomics, offers powerful tools for gaining a comprehensive understanding of the biological systems and pathways influenced by compounds like this compound. Genomics focuses on the complete set of genetic instructions, while transcriptomics examines gene expression patterns. isaaa.org Proteomics studies the dynamic protein products and their interactions, and metabolomics investigates the complete set of low molecular weight compounds (metabolites) within a biological sample. isaaa.orgbmrb.io These technologies are routinely applied throughout the drug development process, from discovery to post-market analysis. nih.gov

Genomics, often utilizing novel and next-generation sequencing techniques, contributes to drug discovery and development through comparative assessments of normal and diseased tissues, transcription and expression profiling, side-effect profiling, pharmacogenomics, and biomarker identification. nih.gov Proteomics, employing techniques such as isotope coded affinity tags and mass spectrometry-based methods, is used in various areas including target and lead identification, compound optimization, and clinical trial analysis. nih.gov Metabolomics, while considered the most recent and least developed of the three, provides significant contributions through systems biology approaches and is used in applications ranging from target identification to toxicological analysis. nih.gov Understanding metabolic networks is considered essential for future discoveries. nih.gov

While the provided search results discuss the general application of omics technologies in drug research and specific examples in other disease areas like multiple sclerosis and neurite outgrowth nih.govnih.gov, direct information on the specific application of genomics, proteomics, or metabolomics to this compound research was not explicitly found. However, the principles and techniques described for omics integration in drug development nih.gov are applicable. Future research on this compound could leverage these technologies to:

Identify genetic factors influencing individual responses to this compound (pharmacogenomics).

Elucidate the protein targets and pathways modulated by this compound (proteomics).

Characterize the metabolic changes induced by this compound treatment (metabolomics).

Discover biomarkers for predicting efficacy or identifying potential off-target effects.

Integrating multi-omics data can provide a more holistic view of this compound's effects at the molecular level. researchgate.net

Development of Novel in vitro and ex vivo Models for this compound Investigation

In vitro and ex vivo models are crucial components of preclinical drug research, offering advantages in terms of cost-effectiveness, speed, and the ability to control experimental conditions compared to in vivo studies. nih.govmdpi.com In vitro models typically involve cultured cells, ranging from traditional two-dimensional (2D) cell cultures to more complex three-dimensional (3D) models like spheroids and organoids. nih.govemulatebio.comcertisoncology.com Ex vivo models utilize excised tissues or organs, which can better mimic the physiological environment and tissue complexity than cell cultures. mdpi.comnih.gov

Traditional 2D cell cultures are simple and cost-effective but may lack the biological complexity of human tissues. emulatebio.com Advanced 3D in vitro models, such as spheroids and organoids, better replicate the in vivo setting, including cell-cell contacts, microenvironment, and heterogeneity, providing more reliable information for cancer studies and potentially reducing the need for animal models. certisoncology.commdpi.comfrontiersin.org Complex in vitro models (CIVMs), including static and dynamic microphysiological systems (MPS) like organ-on-chips, are designed to simulate the structure and function of human tissues and organs with greater accuracy by incorporating dynamic environmental factors such as fluid flow and mechanical forces. nih.govemulatebio.com

Ex vivo models, such as those using excised nasal, oromucosal, pulmonary, or rectal tissue, are valuable for studying drug permeation and metabolism in a more physiologically relevant context than in vitro cell cultures. mdpi.comnih.gov For instance, porcine buccal epithelium is frequently used as an ex vivo model due to its similarities to human tissue in terms of thickness, keratinization, and lipid composition. nih.gov Ex vivo skin models are also being developed to better represent human skin for screening topical anti-inflammatory drugs. researchgate.net

For this compound research, the development and application of novel in vitro and ex vivo models could offer significant advantages:

Disease-Specific Models: Creating in vitro or ex vivo models that specifically mimic the conditions this compound is intended to treat (e.g., heart failure models using cardiac cells or tissue) could provide more relevant data on its efficacy and mechanisms.

Complex 3D Models: Utilizing 3D cell cultures of relevant cell types (e.g., cardiomyocytes, endothelial cells) could offer a more accurate representation of tissue-level responses to this compound compared to 2D cultures. certisoncology.com

Organ-on-Chip Systems: Developing organ-on-chip models simulating cardiac tissue or other relevant systems could allow for the investigation of this compound's effects in a dynamic, multi-cellular environment that more closely resembles in vivo conditions. nih.govemulatebio.com

Ex Vivo Tissue Studies: Employing ex vivo models using animal or potentially human tissues could be valuable for studying this compound's absorption, distribution, and metabolism within specific organs or tissues. mdpi.comnih.gov For example, ex vivo studies have been used to evaluate drug release and transport across buccal mucosa. nih.gov

These advanced models can help to better predict human responses and potentially reduce reliance on animal testing in the preclinical evaluation of this compound. emulatebio.commdpi.com

Mechanistic Studies of this compound using Advanced Imaging Techniques (e.g., PET, SPECT, MRI in animal models)

Advanced imaging techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI) are increasingly utilized in preclinical research, particularly in animal models, to non-invasively visualize and quantify biological processes and drug effects in vivo. nih.govoatext.comactrec.gov.inmdpi.com These modalities offer different strengths: MRI provides high-resolution anatomical images, PET and SPECT offer molecular imaging capabilities using radiolabeled tracers to visualize specific targets or metabolic activity. nih.govoatext.comnih.gov Multimodal scanners combining techniques like PET-CT or PET-MRI are also being developed to provide more comprehensive data. oatext.com

In animal models, these imaging techniques are used for various purposes, including assessing disease progression, evaluating therapeutic responses, and studying the pharmacokinetics and pharmacodynamics of investigational drugs. nih.govoatext.comactrec.gov.inmdpi.com For example, PET and SPECT are used with specific radiotracers to visualize and quantify targets like dopamine (B1211576) transporters in neurological disease models. nih.gov MRI techniques can assess tissue abnormalities and function. nih.gov Preclinical imaging facilities support studies on radiopharmaceuticals and evaluate their utility in imaging and monitoring disease models. actrec.gov.in

For this compound, which has been investigated for its effects on cardiac function nih.gov, advanced imaging techniques in animal models could be instrumental in conducting mechanistic studies:

Cardiac Function Assessment: MRI can be used to assess cardiac morphology, ventricular volumes, ejection fraction, and wall motion in animal models of heart failure treated with this compound.

Myocardial Perfusion and Metabolism: PET or SPECT with appropriate radiotracers could be employed to evaluate changes in myocardial blood flow and metabolic activity in response to this compound.

Receptor Occupancy Studies: If specific receptors or enzymes are identified as key targets for this compound, PET or SPECT radiotracers could be developed to assess target occupancy in vivo.

Inflammation and Fibrosis Imaging: Advanced MRI sequences or targeted PET tracers could potentially be used to visualize and quantify inflammation or fibrosis in cardiac tissue, which may be influenced by this compound.

Pharmacokinetic Studies: Radiolabeled this compound could be used in PET or SPECT studies to track its distribution and uptake in different organs and tissues in animal models.

These imaging modalities allow for longitudinal studies in the same animal, reducing variability and the number of animals needed. certisoncology.comoatext.com They provide valuable in vivo data on this compound's effects at the organ and tissue level, complementing in vitro and ex vivo findings.

Exploration of this compound's Potential Beyond its Primary Pharmacological Classification based on Preclinical Findings

This compound is primarily classified as a phosphodiesterase inhibitor, and its effects on cardiac function have been investigated. nih.gov However, preclinical findings can sometimes reveal potential therapeutic applications or mechanisms of action that extend beyond a compound's initial classification. Exploring these possibilities is a crucial aspect of drug development and can lead to the identification of novel indications or a deeper understanding of the compound's biological activity.

Preclinical research involves thorough evaluation of pharmacodynamics, pharmacokinetics, and toxicology in in vitro and in vivo settings to identify safe, potent, and efficacious drug candidates. researchgate.net These studies can sometimes uncover unexpected effects or interactions that suggest potential utility in different disease areas. For example, a compound initially studied for one indication might show anti-inflammatory or anti-fibrotic properties in preclinical models, suggesting potential in inflammatory or fibrotic diseases.

While specific preclinical findings suggesting novel applications for this compound beyond its phosphodiesterase inhibition were not detailed in the provided search results, the general principle of exploring a compound's full potential based on preclinical data is highly relevant. Future preclinical studies on this compound could investigate:

Anti-inflammatory Effects: Given that inflammation plays a role in various cardiovascular conditions, preclinical models of inflammation could be used to assess if this compound possesses anti-inflammatory properties independent of its inotropic effects.

Anti-fibrotic Effects: Cardiac fibrosis contributes to heart failure progression. Preclinical models of cardiac fibrosis could be employed to determine if this compound can attenuate fibrotic remodeling.

Effects on Vascular Function: Beyond its direct effects on the myocardium, this compound's influence on vascular smooth muscle and endothelial function could be explored in preclinical models of vascular disease.

Cellular Signaling Pathways: Detailed mechanistic studies using cell-based assays and molecular techniques could identify novel signaling pathways modulated by this compound that are not directly related to phosphodiesterase inhibition.

These explorations, driven by observations in well-designed preclinical models, could uncover new therapeutic avenues for this compound or provide a more complete understanding of its pharmacological profile.

Unexplored Areas and Emerging Research Questions for this compound in Preclinical and Theoretical Domains

Despite existing research, there are often unexplored areas and emerging questions for any chemical compound, particularly in the preclinical and theoretical domains. Identifying these gaps is essential for guiding future research efforts and fully characterizing a compound's potential and limitations. Preclinical systematic reviews often start with formulating a clear research question, highlighting the importance of identifying what is unknown. camarades.de

Based on the information gathered, several unexplored areas and emerging research questions for this compound can be identified:

Specific Phosphodiesterase Isoforms: While this compound is broadly classified as a phosphodiesterase inhibitor, research could delve deeper into its selectivity and potency against specific PDE isoforms (e.g., PDE3, PDE4, PDE5) and how this selectivity translates to its observed pharmacological effects.

Long-Term Effects in Preclinical Models: While some studies might focus on acute effects, investigating the long-term consequences of this compound administration in chronic disease models is crucial to understand its potential for sustained therapeutic benefit or the development of tolerance or adverse adaptations.

Combination Therapies: Exploring the potential synergistic or additive effects of this compound in combination with other cardiovascular drugs (e.g., beta-blockers, ACE inhibitors) in preclinical models could identify novel therapeutic strategies.

Genetic and Molecular Determinants of Response: Using 'omics' approaches, research could investigate why some individuals or animal models might respond better to this compound than others, identifying genetic or molecular markers associated with response or resistance. nih.govscience.gov

Impact on Organ Cross-Talk: Heart failure involves complex interactions between the heart and other organs (e.g., kidneys, lungs). Preclinical studies could investigate how this compound influences this organ cross-talk and its systemic effects beyond direct cardiac action.

Novel Delivery Methods: While the primary administration route might be established, preclinical research could explore novel delivery methods or formulations for this compound to improve its pharmacokinetic profile, target specificity, or reduce potential side effects.

Theoretical Modeling: Computational and theoretical modeling approaches could be used to simulate this compound's interactions with target enzymes or receptors, predict its pharmacokinetic behavior, or model its effects on cardiac function at a systems level.

These unexplored areas represent opportunities for future preclinical and theoretical research to expand our understanding of this compound and its potential therapeutic utility.

Q & A

Q. What is the molecular mechanism of action of piroximone in cardiac tissue, and how does it influence hemodynamic parameters in heart failure models?

this compound acts as a selective phosphodiesterase III (PDE III) inhibitor, preventing cAMP degradation in cardiac cells. This elevates intracellular cAMP and Ca²⁺ levels, enhancing myocardial contractility (positive inotropic effect) and promoting vasodilation. In clinical studies, bolus administration (0.25–2 mg/kg) increased cardiac index (CI) by 67% and reduced pulmonary capillary wedge pressure (PCWP) by 28% in severe heart failure patients (NYHA III-IV). These effects were measured via Swan-Ganz catheterization, with minimal impact on heart rate or blood pressure .

Q. How is this compound chemically classified, and what are its key structural features?

this compound (C₁₁H₁₁N₃O₂) is an imidazolone derivative with a pyridinylcarbonyl group. Its IUPAC name is 4-ethyl-1,3-dihydro-5-(4-pyridinylcarbonyl)-2H-imidazol-2-one. The ethyl and pyridinyl groups contribute to PDE III binding specificity, distinguishing it from other PDE inhibitors like milrinone. Structural data (SMILES: CCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2) and regulatory identifiers (UNII: 2VSD0380YB, NIH CID: 55263) are critical for reproducibility in synthesis and characterization .

Q. What standardized experimental models are used to assess this compound’s efficacy in preclinical studies?

Preclinical hemodynamic evaluations often employ rodent or canine models of induced heart failure. Key endpoints include left ventricular ejection fraction (LVEF), systemic vascular resistance (SVR), and pulmonary artery pressures. For clinical translation, human trials typically use graded infusions (e.g., 2.5–10 μg/kg/min over 24 hours) with serial measurements of CI, PCWP, and plasma concentrations to establish dose-response relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro PDE inhibition selectivity and in vivo hemodynamic outcomes observed with this compound?

While this compound is classified as a PDE III inhibitor, in vitro assays (e.g., enzyme kinetics) may reveal off-target PDE IV inhibition, which could alter vasodilatory effects. To reconcile discrepancies, researchers should:

  • Compare isoform-specific inhibition ratios across experimental conditions (e.g., pH, cofactor availability).
  • Use pharmacodynamic modeling to correlate plasma concentrations (Cₚ) with hemodynamic outcomes (e.g., nonlinear pharmacokinetics at doses >5 μg/kg/min).
  • Validate findings in controlled human trials with simultaneous PDE activity assays and hemodynamic monitoring .

Q. What methodological considerations are critical for designing dose-escalation studies with this compound in heart failure patients?

Key design elements include:

  • Pharmacokinetic (PK) profiling : Monitor plasma concentrations during multistage infusions (e.g., 2.5–10 μg/kg/min) to detect nonlinear accumulation (t₁/₂ = 1.4 hours).
  • Safety endpoints : Track ventricular ectopic beats (e.g., 2.2–3 VPBs/min in sensitive patients) and systemic hypotension.
  • Statistical power : Account for intersubject variability in CI and PCWP responses using crossover or adaptive designs .

Q. How do this compound’s hemodynamic effects compare to other PDE III inhibitors like enoximone in postoperative cardiac patients?

In comparative studies, this compound demonstrated greater reductions in pulmonary vascular resistance (−45%) compared to enoximone (−32%) post-mitral valve surgery. However, enoximone showed superior synergy with adrenergic agents (e.g., dopamine) in refractory shock. Researchers should standardize outcome metrics (e.g., CI, SVR) and control for comorbidities (e.g., renal dysfunction) to validate these differences .

Q. What strategies mitigate risks of pharmacokinetic saturation during prolonged this compound infusion?

Nonlinear PK at higher doses (e.g., 10 μg/kg/min) necessitates:

  • Therapeutic drug monitoring (TDM) : Use high-performance liquid chromatography (HPLC) to maintain Cₚ within 50–200 ng/mL.
  • Dose titration : Adjust infusion rates based on real-time CI and PCWP measurements.
  • Model-informed precision dosing : Apply population PK models to predict accumulation in patients with hepatic impairment .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing hemodynamic data in this compound trials?

  • Mixed-effects models : Account for repeated measures (e.g., CI at 0, 4, 8, 24 hours) and interpatient variability.
  • Concentration-effect curves : Use Emax models to quantify the relationship between plasma levels and CI changes.
  • Time-to-event analysis : Assess safety endpoints (e.g., arrhythmias) with Kaplan-Meier survival curves .

Q. How can researchers address interspecies variability in translating this compound’s effects from animal models to humans?

  • Allometric scaling : Adjust doses based on body surface area and metabolic rates.
  • Biomarker validation : Cross-reference preclinical (e.g., rat LVEF) and clinical (e.g., PCWP) biomarkers using bridging studies.
  • In silico modeling : Use physiologically based PK (PBPK) simulations to predict human responses from rodent data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piroximone
Reactant of Route 2
Piroximone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.